molecular formula C16H10F3NO3 B3001140 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one CAS No. 326612-31-1

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one

Cat. No.: B3001140
CAS No.: 326612-31-1
M. Wt: 321.255
InChI Key: JKBCIRZLTWPYNN-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one is a synthetic organic compound characterized by its unique azetidinone core structure

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one typically involves multi-step organic synthesis techniques. The synthetic route often starts with the preparation of the azetidinone core, followed by the introduction of the benzodioxole and fluorophenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced azetidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized azetidinone derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The azetidinone core can act as a reactive site, facilitating covalent bonding with target proteins, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:

    1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one: Lacks the additional fluorine atom on the phenyl ring, which may result in different biological activity and reactivity.

    1-(1,3-Benzodioxol-5-yl)-3-fluoro-4-(3-fluorophenyl)azetidin-2-one: Contains fewer fluorine atoms, potentially affecting its binding properties and stability.

    1-(1,3-Benzodioxol-5-yl)-4-(3-fluorophenyl)azetidin-2-one: Lacks the difluoro substitution, which can influence its chemical reactivity and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO3/c17-10-3-1-2-9(6-10)14-16(18,19)15(21)20(14)11-4-5-12-13(7-11)23-8-22-12/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBCIRZLTWPYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(C(C3=O)(F)F)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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